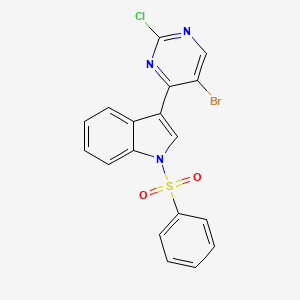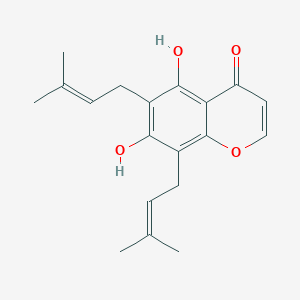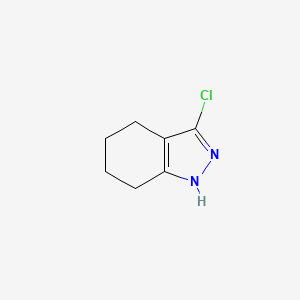![molecular formula C14H12N2OS B3034437 5-(2,5-dimethylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 17537-75-6](/img/structure/B3034437.png)
5-(2,5-dimethylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one
Descripción general
Descripción
5-(2,5-dimethylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one, also known as 5-DMPTP, is a synthetic compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound, which is composed of a five-membered thiophene ring and a four-membered pyrimidine ring. This compound has been studied for its ability to modulate the activity of various enzymes and receptors, and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Vascular-Targeting and Anti-Angiogenic Activities
Research by Gold et al. (2020) explored the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones for potential use as anticancer drugs, noting their vascular-disrupting and anti-angiogenic activities in vitro and in vivo. This study identified promising candidates for further cancer research (Gold et al., 2020).
Antiproliferative Evaluation
Atapour-Mashhad et al. (2017) conducted a study on new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, assessing their antiproliferative activity against human breast cancer cells. The study highlighted how structure, concentration, and time influence the antiproliferative activation (Atapour-Mashhad et al., 2017).
Antihyperlipaemic Activity
Shishoo et al. (1990) synthesized 2-substituted thieno(2,3-d)pyrimidin-4-(3H) ones and tested them for antihyperlipaemic activity in animal models. This research found that these compounds, particularly 2-chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno(2,3-d) pyrimidin-4(3H)-one, exhibited significant triglyceride lowering activity (Shishoo et al., 1990).
Antimicrobial Activity
Studies by Abdel-rahman et al. (2002) and others have demonstrated the antimicrobial activities of thieno[2,3-d]pyrimidin-4-one derivatives. These compounds showed effectiveness against various bacterial and fungal strains, indicating potential use in antimicrobial therapies (Abdel-rahman et al., 2002).
Anti-Inflammatory Agents
Research by Tolba et al. (2018) focused on synthesizing new thieno[2,3-d]pyrimidine derivatives to evaluate their anti-inflammatory and antimicrobial potential. The compounds demonstrated significant activity against bacteria, fungi, and inflammation (Tolba et al., 2018).
Spectral and Biological Analysis
A study conducted by R. et al. (2016) on the synthesized thieno[2,3-d]pyrimidin-4-one revealed its antimicrobial activity against various microorganisms, providing insights into its potential applications in combating infections (R. et al., 2016).
Safety and Hazards
Direcciones Futuras
The future directions for research on “5-(2,5-dimethylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential applications in various fields could be explored .
Mecanismo De Acción
Target of Action
The primary target of 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is Mycobacterium tuberculosis , specifically the cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits the function of Cyt-bd . This inhibition disrupts the energy metabolism of the Mycobacterium tuberculosis, thereby inhibiting its growth and proliferation .
Biochemical Pathways
The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting the function of Cyt-bd . This disruption in the energy metabolism pathway leads to a decrease in the ATP production, thereby inhibiting the growth and proliferation of the bacteria .
Pharmacokinetics
The compound has been found to exhibit significant antimycobacterial activity, suggesting that it has good bioavailability .
Result of Action
The compound has been found to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . The active compounds were studied for cytotoxicity against four cell lines and were found to be non-cytotoxic . The results showed that the thienopyrimidinones as a class have potential to be developed as antitubercular agents .
Action Environment
The action of 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is influenced by the environment within the Mycobacterium tuberculosis. The compound’s efficacy may be affected by factors such as the expression levels of the Cyt-bd-encoding genes
Análisis Bioquímico
Biochemical Properties
The compound 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has been found to exhibit antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG
Cellular Effects
The cellular effects of 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one are primarily related to its antimycobacterial activity. It has been observed to have significant effects on the function of Mycobacterium cells
Molecular Mechanism
It is known to inhibit the function of certain enzymes in Mycobacterium tuberculosis, but the specifics of these interactions, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being studied .
Propiedades
IUPAC Name |
5-(2,5-dimethylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-8-3-4-9(2)10(5-8)11-6-18-14-12(11)13(17)15-7-16-14/h3-7H,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFIJZJZRRWJHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC3=C2C(=O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801210850 | |
| Record name | 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17537-75-6 | |
| Record name | 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17537-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]-methylamino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B3034372.png)
![2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride](/img/structure/B3034374.png)
![(3aS,4S,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3034375.png)

![3-benzyl 7-tert-butyl 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B3034377.png)
